N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide
Description
N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide is a benzamide derivative featuring dual sulfonyl groups. The core structure includes:
- A pyridazin-3-yl ring at the opposite phenyl group, substituted with a methanesulfonyl group at the 6-position. This moiety may contribute to hydrogen bonding and steric effects, critical for target binding .
The molecular formula is inferred as C₂₃H₂₃N₅O₆S₂ (exact mass: ~553.1 g/mol), though this requires experimental validation.
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-33(28,29)21-11-10-20(24-25-21)16-2-6-18(7-3-16)23-22(27)17-4-8-19(9-5-17)34(30,31)26-12-14-32-15-13-26/h2-11H,12-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXBFDNTMMHYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, the morpholine and sulfonamide groups are known to enhance the selectivity of compounds towards cancer cells. Studies have shown that derivatives of sulfonamide exhibit inhibitory effects on tumor growth and proliferation by interfering with DNA synthesis and repair mechanisms.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Sulfonamides have historically been used as antibacterial agents, and modifications to their structure can enhance their efficacy against resistant strains of bacteria. Preliminary studies indicate that N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide may exhibit broad-spectrum antimicrobial activity.
Inhibition of Enzymatic Activity
Research has suggested that compounds similar to this compound can act as inhibitors for specific enzymes involved in disease pathways, such as proteases and kinases. This inhibition can be crucial in developing treatments for conditions like cancer and inflammatory diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Pyridazine Ring : This step often utilizes starting materials like 6-methanesulfonylpyridazine derivatives.
- Coupling Reactions : The introduction of the morpholine and benzamide functionalities is achieved through coupling reactions with appropriate coupling agents.
Analytical Techniques
Characterization of the synthesized compound is performed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Used for determining the structure and purity.
- High-Performance Liquid Chromatography (HPLC) : Employed to analyze the purity of the final product.
- Mass Spectrometry (MS) : Utilized for confirming molecular weight and structure.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of related sulfonamide compounds in vitro, demonstrating significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
Another investigation focused on testing derivatives of similar sulfonamides against Gram-positive and Gram-negative bacteria. Results indicated that modifications led to enhanced activity against resistant strains, suggesting a promising avenue for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as a kinase inhibitor, blocking the activity of specific kinases involved in cell signaling pathways .
Comparison with Similar Compounds
Benzamide Derivatives with Heterocyclic Substituents
Several benzamide-based analogs share structural similarities but differ in heterocyclic substituents and sulfonyl group placement:
Key Observations :
Pyridazine-Containing Analogs
Pyridazine rings are prevalent in kinase inhibitors. Notable examples include:
Key Observations :
Sulfonamide vs. Sulfonyl Benzamides
Sulfonamide and sulfonyl groups influence pharmacokinetics:
Key Observations :
- Sulfonyl groups (as in the target compound) generally confer better solubility than sulfonamides but may increase renal clearance .
Biological Activity
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its structure, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and molecular weight:
- Chemical Formula : C₁₈H₁₈N₄O₄S₂
- Molecular Weight : 414.48 g/mol
Structural Features
The structure includes:
- A methanesulfonyl group attached to a pyridazine ring, which is known for enhancing solubility and biological activity.
- A morpholine sulfonamide moiety , contributing to its interaction with various biological targets.
Antiinflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, derivatives containing the morpholine sulfonamide structure have shown efficacy in reducing inflammation in animal models. In a study evaluating anti-inflammatory agents, a related compound demonstrated an effective reduction in carrageenan-induced edema with an ED50 of 97.8 micromol/kg, acting primarily as a non-selective COX inhibitor .
Antidiabetic Activity
Morpholine derivatives have been investigated for their potential as antidiabetic agents. A review highlighted various morpholine-based compounds that inhibited α-glucosidase, an enzyme implicated in carbohydrate metabolism. The inhibition of this enzyme can lead to reduced postprandial blood glucose levels, making these compounds promising candidates for diabetes management .
Case Study 1: In Vivo Efficacy
A study focused on the anti-inflammatory properties of related compounds revealed that the introduction of the methanesulfonyl group significantly enhanced the biological activity against inflammatory pathways. The study utilized both in vitro and in vivo models to demonstrate the compound's ability to modulate inflammatory cytokines and reduce edema in rat models .
Research into the mechanism of action for morpholine sulfonamides indicated that these compounds may exert their effects through multiple pathways, including inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide synthase (NOS). These pathways are critical in mediating inflammatory responses and pain .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈N₄O₄S₂ |
| Molecular Weight | 414.48 g/mol |
| Antiinflammatory ED50 | 97.8 micromol/kg |
| α-Glucosidase Inhibition | Yes |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation, coupling, and purification. Key parameters include:
- Temperature control : Pyridazine sulfonylation requires precise heating (e.g., 60–80°C) to avoid decomposition .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often used for Suzuki-Miyaura coupling to attach aryl groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfonamide formation .
- Validation : Monitor intermediates via TLC or HPLC, and confirm purity (>95%) using mass spectrometry .
Q. How can researchers characterize the stability and reactivity of this compound under varying pH conditions?
- Methodological Answer :
- Stability assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
- Reactivity profiling : Test interactions with nucleophiles (e.g., glutathione) to assess thiol-mediated degradation, a common issue for sulfonamides .
- Data interpretation : Compare degradation kinetics using Arrhenius plots to predict shelf-life .
Q. What in vitro models are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., PI3K or MAPK) due to the morpholine-sulfonyl group’s affinity for ATP-binding pockets .
- Cellular toxicity : Use MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) to evaluate antiproliferative activity .
- Target engagement : Employ fluorescence polarization assays to measure binding to recombinant proteins .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on pyridazine or benzamide) influence target selectivity and potency?
- Methodological Answer :
- SAR studies : Synthesize analogs with varying substituents (e.g., replacing methanesulfonyl with trifluoromethyl) and compare IC₅₀ values in kinase assays .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key residues (e.g., hinge-region interactions in kinases) .
- Contradictions : Note that bulkier groups may reduce cell permeability despite improving target affinity, requiring logP optimization .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compile data from independent studies and assess variables like assay conditions (e.g., ATP concentrations in kinase assays) .
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and CRISPR-based gene knockout for target specificity .
- Statistical rigor : Apply Benjamini-Hochberg correction to minimize false positives in high-throughput screens .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- Dosing regimen : Administer via oral gavage (5–50 mg/kg) in rodents, with plasma sampling at 0.5, 2, 6, and 24 hours for LC-MS/MS analysis .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .
- Tissue distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in organs .
Q. What advanced techniques characterize polymorphic forms or hydrate/solvate states of this compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns of recrystallized samples from different solvents (e.g., ethanol vs. acetonitrile) .
- DSC/TGA : Identify thermal events (e.g., melting points or dehydration) to distinguish polymorphs .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity and stability under humidity stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
